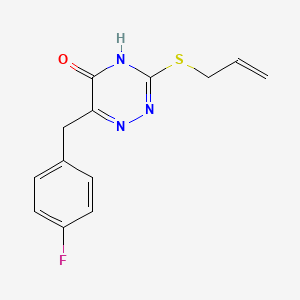![molecular formula C19H23ClN2O5S B13376137 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13376137.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and two methoxyphenyl groups, one of which is chlorinated. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-chloro-2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-methoxyphenylpiperazine under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxy and chloro substituents can modulate the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
Comparison: Compared to its analogs, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine exhibits unique properties due to the presence of the 4-methoxyphenyl group. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C19H23ClN2O5S |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O5S/c1-25-15-6-4-14(5-7-15)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)16(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
GCENMKHRKBYUOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)

![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)
![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![N-benzyl-N'-({[5-oxo-6-(2-thienylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376094.png)
![2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13376096.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376103.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
![Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13376121.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide](/img/structure/B13376122.png)
![2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13376123.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B13376130.png)
